N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzoxazole ring fused with a benzamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 5-ethyl-2-aminobenzoxazole with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final product is obtained through purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties, particularly against leukemia and melanoma cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by inhibiting key signaling pathways such as the BCR-ABL pathway in leukemia cells. The compound’s ability to bind to DNA and interfere with its replication also contributes to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzimidazol-2-yl)phenyl]benzamide
- N-[3-(benzothiazol-2-yl)phenyl]benzamide
- N-[3-(indol-2-yl)phenyl]benzamide
Uniqueness
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18N2O2/c1-2-15-11-12-20-19(13-15)24-22(26-20)17-9-6-10-18(14-17)23-21(25)16-7-4-3-5-8-16/h3-14H,2H2,1H3,(H,23,25) |
InChI Key |
UNDWXZUZBVNXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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